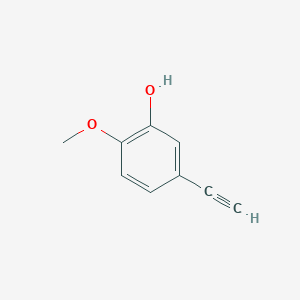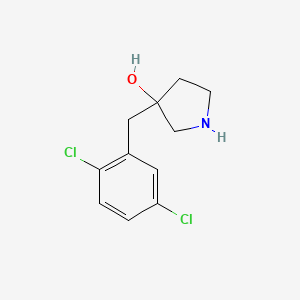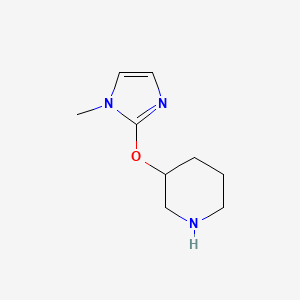
3-(3-Ethynylphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethynylphenyl)morpholine is an organic compound that belongs to the class of morpholines It features a morpholine ring substituted with a 3-ethynylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethynylphenyl)morpholine typically involves the coupling of a morpholine derivative with an ethynyl-substituted benzene. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the morpholine and the ethynylphenyl group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethynylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl or ethylene derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of ethylphenylmorpholine or ethylene derivatives.
Substitution: Formation of brominated or nitrated phenylmorpholine derivatives.
Scientific Research Applications
3-(3-Ethynylphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(3-Ethynylphenyl)morpholine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the morpholine ring can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-(3-Phenylethynyl)morpholine: Similar structure but with a phenylethynyl group instead of an ethynylphenyl group.
3-(3-Ethynylphenyl)piperidine: Contains a piperidine ring instead of a morpholine ring.
3-(3-Ethynylphenyl)tetrahydrofuran: Features a tetrahydrofuran ring instead of a morpholine ring.
Uniqueness: 3-(3-Ethynylphenyl)morpholine is unique due to the presence of both the morpholine ring and the ethynylphenyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(3-ethynylphenyl)morpholine |
InChI |
InChI=1S/C12H13NO/c1-2-10-4-3-5-11(8-10)12-9-14-7-6-13-12/h1,3-5,8,12-13H,6-7,9H2 |
InChI Key |
ORXWMYJVFXHSRD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







aminehydrochloride](/img/structure/B13602351.png)
aminedihydrochloride](/img/structure/B13602359.png)




![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)


